BenchChemオンラインストアへようこそ!

Cularidine

Dopamine D1 receptor Radioligand binding Cularine alkaloid SAR

Cularidine (CAS 5140-50-1, C₁₉H₂₁NO₄, MW 327.37) is a (+)-cularine-type benzylisoquinoline alkaloid belonging to the cularin alkaloid subclass, characterized by a seven-membered oxepine ring fused to the isoquinoline skeleton. It was first isolated from Dicentra cucullaria and Sarcocapnos crassifolia subsp.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
Cat. No. B1193937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCularidine
Synonymscularidine
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)O)OC)OC
InChIInChI=1S/C19H21NO4/c1-20-7-6-11-4-5-14(21)19-18(11)13(20)8-12-9-16(22-2)17(23-3)10-15(12)24-19/h4-5,9-10,13,21H,6-8H2,1-3H3/t13-/m0/s1
InChIKeyITGZZZYNPULRNZ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cularidine Procurement: A Benzylisoquinoline Alkaloid with Dual Dopamine D1/D2 Nanomolar Affinity from the Cularine Class


Cularidine (CAS 5140-50-1, C₁₉H₂₁NO₄, MW 327.37) is a (+)-cularine-type benzylisoquinoline alkaloid belonging to the cularin alkaloid subclass, characterized by a seven-membered oxepine ring fused to the isoquinoline skeleton [1]. It was first isolated from Dicentra cucullaria and Sarcocapnos crassifolia subsp. speciosa (Fumariaceae) [2][3]. Among the 14 known cularine alkaloids, cularidine belongs to a subset—together with celtisine and breoganine—that displays nanomolar-range affinity at both dopamine D1 and D2 receptor subtypes, whereas the majority of structural analogs in this class exhibit only micromolar activity [4][5]. This differential receptor binding profile, combined with its demonstrated calcium-entry blocking activity in smooth muscle preparations, makes cularidine a mechanistically distinctive candidate relative to other cularine alkaloids for neuroscience and cardiovascular research applications [6].

Why Cularine-Class Alkaloids Cannot Be Interchanged: The Cularidine Differentiation Case


Within the cularine alkaloid family, dopamine receptor binding affinity varies by approximately two to three orders of magnitude depending on subtle structural features, precluding generic substitution. The 1992 head-to-head study by Protais et al. demonstrated that only three of six tested cularine alkaloids—celtisine, breoganine, and cularidine—achieved nanomolar displacement at striatal D1 and D2 binding sites, while the remaining analogs (including the parent cularine itself) were active only at micromolar concentrations [1]. Furthermore, even among the three nanomolar-active members, functional differences exist: cularidine exhibits moderately potent dopamine transporter (DAT) inhibition (IC₅₀ = 41.2 μM), whereas celtisine is substantially weaker at DAT (IC₅₀ = 85.5 μM) — a roughly 2.1-fold potency difference [2]. In smooth muscle pharmacology, cularidine and its analogs share a nifedipine-like calcium-entry blocking mechanism that is mechanistically distinct from the intracellular action of papaverine, meaning that substituting one cularine for another does not guarantee equivalent calcium-channel pharmacology without empirical verification [3]. These quantitative and mechanistic divergences mean that procurement decisions based solely on compound-class membership risk selecting a molecule with significantly different target engagement profiles.

Cularidine Head-to-Head Quantitative Evidence Guide: Dopamine Receptor Binding, Transporter Inhibition, and Calcium Antagonism vs. Structural Analogs


Dopamine D1 Receptor Binding Affinity: Cularidine vs. Celtisine and Class-Level Analogs

Cularidine displaces [³H]SCH-23390 from rat striatal dopamine D1 receptors with an IC₅₀ of 800 nM (pIC₅₀ = 6.1), as reported in the BindingDB/ChEMBL curated dataset [1][2]. In the same assay system, celtisine — its closest nanomolar-active structural analog — achieves an IC₅₀ of 60 nM (pIC₅₀ = 7.22), representing a 13.3-fold higher D1 affinity for celtisine [3]. By contrast, other cularine alkaloids tested in the Protais et al. 1992 head-to-head study (e.g., the parent compound cularine and several seco-derivatives) exhibited only micromolar-range displacement activity at D1 sites [4]. This positions cularidine as a moderately potent D1 ligand: approximately 13-fold less potent than celtisine at D1, but 1–3 orders of magnitude more potent than the majority of cularine-class compounds.

Dopamine D1 receptor Radioligand binding Cularine alkaloid SAR

Dopamine D2 Receptor Binding Affinity: Cularidine Shows Preferential D2 over D1 Engagement

Cularidine binds to rat striatal dopamine D2 receptors with a pIC₅₀ of 6.52 (IC₅₀ ≈ 302 nM), representing a 2.6-fold selectivity for D2 over D1 (pIC₅₀ 6.1, IC₅₀ ≈ 800 nM) [1]. This D2-preferring profile contrasts with celtisine, which shows the opposite pattern: celtisine binds D2 with IC₅₀ = 30 nM and D1 with IC₅₀ = 60 nM, giving it a 2-fold D2-over-D1 selectivity as well, but with approximately 10-fold higher absolute affinity at D2 compared to cularidine [2][3]. Among cularine alkaloids tested in the Protais et al. 1992 study, cularidine, celtisine, and breoganine were the only compounds achieving nanomolar-range binding at both D1 and D2 sites; all other tested cularines required micromolar concentrations [4].

Dopamine D2 receptor D1/D2 selectivity Radioligand binding

Dopamine Transporter (DAT) Inhibition: Cularidine vs. Celtisine Functional Differentiation

In a direct comparative study by Protais et al. (1995), cularidine inhibited [³H]dopamine uptake in rat striatal synaptosomes with an IC₅₀ of 41.2 μM (95% CI: 5.8–295.1 μM), whereas celtisine — cularidine's most closely matched nanomolar dopamine receptor analog — showed an IC₅₀ of 85.5 μM (95% CI: 11.5–634.9 μM) in the same assay [1]. This represents a 2.1-fold greater DAT inhibitory potency for cularidine relative to celtisine. Several other cularine derivatives tested (secocularidine, secocularine, oxocularine, oxosarcophylline) were essentially inactive at DAT (IC₅₀ > 100 μM) [1]. The D₁/uptake IC₅₀ ratio for cularidine was 0.002, indicating that its dopamine uptake inhibitory activity is negligible relative to its D1 receptor binding potency, whereas for celtisine this ratio was 0.58—a striking 290-fold difference in the receptor-to-transporter selectivity balance between these two structurally similar alkaloids [1].

Dopamine transporter DAT uptake inhibition Striatal synaptosomes

Calcium Entry Blockade in Smooth Muscle: Cularidine Shares a Nifedipine-Like Mechanism Distinct from Papaverine

In the D'Ocon et al. (1991) study, cularidine, cularine, celtisine, and isocrasifoline were compared head-to-head with nifedipine (a prototypical L-type calcium channel blocker) and papaverine (a phosphodiesterase inhibitor with intracellular calcium mobilization effects) in isolated rat uterus. All four benzylisoquinoline alkaloids, including cularidine, completely relaxed KCl-induced (80 mM) contractures — a hallmark of calcium entry blockade — and partially inhibited oxytocin-induced rhythmic contractions, mirroring nifedipine's pharmacological fingerprint [1]. Crucially, unlike papaverine, neither cularidine nor any of its cularine analogs promoted relaxation of oxytocin- or vanadate-induced contractions in Ca²⁺-free medium, demonstrating that these alkaloids act at the level of plasmalemmal calcium entry rather than at intracellular calcium stores [1]. This mechanism-level differentiation was consistent across all four tested cularine alkaloids, indicating a class-level property of calcium-entry blockade shared by cularidine.

Calcium channel antagonism Uterine smooth muscle KCl-induced contraction

Structural Basis for Differential Dopamine Receptor Affinity: The Oxepine Ring System as a Key Pharmacophoric Element

The Protais et al. (1992) study explicitly proposed that the presence of the seven-membered oxepine ring system — a defining structural feature shared by cularidine, celtisine, and breoganine — is the critical determinant for nanomolar dopamine receptor affinity within the cularine alkaloid class [1]. Cularidine (C₁₉H₂₁NO₄) contains the full oxepine-fused isoquinoline core with 5,6-dimethoxy and 17-hydroxy substitution, which distinguishes it from seco-derivatives (e.g., secocularine, secocularidine) that lack this constrained ring system and concomitantly lose nanomolar receptor binding [1][2]. This structure-activity relationship (SAR) insight is class-level inference rather than a direct quantitative comparison within a single assay, but it provides a rational framework for understanding why cularidine — despite having lower absolute D1/D2 affinity than celtisine or breoganine — nonetheless belongs to the high-affinity subset of cularine alkaloids, a distinction with direct procurement relevance when selecting among available natural or synthetic cularine derivatives.

Oxepine pharmacophore Cularine SAR Dopamine receptor ligand design

Dopamine Transporter vs. Receptor Selectivity Profile: Cularidine as a Receptor-Preferring Tool Compound

The selectivity analysis from Protais et al. (1995) provides a quantitative framework for differentiating cularidine from its structural analogs based on the ratio of D1 or D2 receptor binding affinity to DAT inhibitory potency. Cularidine's D₁/uptake IC₅₀ ratio is 0.002, indicating that its receptor binding potency exceeds its DAT inhibitory potency by approximately 500-fold [1]. In contrast, celtisine exhibits a D₁/uptake ratio of 0.58, meaning its receptor and transporter activities are of comparable magnitude [1]. Breoganine shows a D₁/uptake ratio of 3.1, making it the only compound among the three nanomolar-active cularines where DAT inhibition is actually stronger than D1 receptor binding [1]. This graded spectrum of receptor/transporter selectivity — cularidine (highly receptor-selective), celtisine (balanced), breoganine (transporter-preferring) — within a single structural class represents a rare opportunity for mechanistic dissection of dopaminergic pharmacology using closely matched chemical probes.

DAT/receptor selectivity Polypharmacology profiling Tool compound selection

Cularidine Application Scenarios: Where Moderate Potency and Receptor-Selective Dopaminergic Profiling Deliver Scientific Value


Dopamine Receptor Pharmacology: Postsynaptic D1/D2 Signaling Studies Requiring Minimal DAT Confounding

Cularidine's D₁/uptake selectivity ratio of 0.002 — representing an approximately 500-fold preference for D1 receptor binding over dopamine transporter inhibition — makes it the most suitable oxepine-containing cularine alkaloid for experiments requiring selective postsynaptic dopamine receptor engagement without presynaptic reuptake interference [1]. In contrast, the structurally similar celtisine (D₁/uptake ratio = 0.58) and breoganine (D₁/uptake ratio = 3.1) both exhibit significant DAT activity that would complicate the interpretation of dopamine receptor-mediated effects. Researchers investigating D1-like or D2-like receptor signaling cascades (cAMP, β-arrestin recruitment, etc.) in striatal or cortical preparations can use cularidine at concentrations up to ~10 μM with confidence that DAT-mediated effects remain negligible, whereas the same concentration range would produce mixed receptor/transporter pharmacology with celtisine or breoganine [1].

Calcium Channel Pharmacology in Smooth Muscle: A Nifedipine-Like Calcium Entry Blocker from a Natural Product Scaffold

Cularidine completely relaxes KCl-depolarized uterine smooth muscle contractions with a mechanism indistinguishable from nifedipine — antagonism of extracellular calcium entry — while lacking the intracellular calcium-mobilizing activity characteristic of papaverine [2]. This validated calcium-entry blocker profile supports cularidine's use as a natural-product-derived probe for L-type or related voltage-gated calcium channels in smooth muscle preparations. For laboratories comparing the calcium-antagonist pharmacology of benzylisoquinoline alkaloids, cularidine serves as a reference member of the cularine subclass alongside cularine, celtisine, and isocrasifoline, all of which share this nifedipine-like mechanism but may differ in receptor-binding polypharmacology [2].

Cularine Alkaloid Structure-Activity Relationship (SAR) Studies: Mapping the Role of the Oxepine Ring and Substitution Pattern

Cularidine's structural features — the intact oxepine-fused isoquinoline core with 5,6-dimethoxy and 17-hydroxy substitution — place it at a critical node in cularine SAR space [3][4]. Its nanomolar dopamine receptor affinity, combined with moderate absolute potency (IC₅₀ ~300-800 nM) relative to celtisine (IC₅₀ ~30-60 nM), provides a useful reference point for probing how incremental structural modifications (e.g., O-methylation to yield cularine, or ring-opening to yield seco-derivatives) affect receptor binding, transporter interaction, and calcium channel activity. Procurement of cularidine alongside celtisine, breoganine, and a micromolar-active comparator (e.g., secocularine) enables systematic SAR profiling within a single alkaloid class, a research design that is uniquely enabled by the availability of multiple structurally related cularine alkaloids with quantitatively characterized pharmacological divergence [1][3].

Dopaminergic Polypharmacology Profiling: A Calibrated Reference Compound for Multi-Target Screening Panels

With quantitatively defined activities at D1 receptors (pIC₅₀ = 6.1), D2 receptors (pIC₅₀ = 6.52), and the dopamine transporter (IC₅₀ = 41.2 μM) all measured in rat striatal tissue [1][5], cularidine can serve as a calibrated reference compound for multi-target dopaminergic screening panels. Its intermediate potency at all three targets — neither too potent to cause assay saturation nor too weak to be undetectable — makes it valuable as a positive control or benchmark compound when profiling novel synthetic or natural dopaminergic ligands across receptor binding and transporter uptake assays simultaneously. The availability of rat striatum-derived data for all three targets in a consistent tissue source further strengthens its utility as a cross-assay reference standard [1][2].

Quote Request

Request a Quote for Cularidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.